4-Chloro-1,6-naphthyridine
Overview
Description
4-Chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, has been a topic of interest in recent years due to their pharmacological activity . A practical and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, which is significant for the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H and the InChI key is GKEOOUFCVWEWHA-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
The reactions of naphthyridines have been studied, with one example being the reaction of naphthyridine 4 with aniline, which affords a mixture of σ-adducts of the C—N and C—C types .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 164.59 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Chemical Synthesis and Reactivity
4-Chloro-1,6-naphthyridine has been studied for its reactivity and potential in chemical synthesis. Czuba and Woźniak (2010) explored the reactions of this compound with potassium amide in liquid ammonia, revealing insights into the reaction mechanisms and yielding amino derivatives (Czuba & Woźniak, 2010). Another study by the same authors compared the properties of various chloro derivatives of 1,6-naphthyridine, highlighting differences in reactivity and providing methods for their synthesis (Czuba & Woźniak, 2010).
Pharmaceutical and Biomedical Applications
The pharmaceutical and biomedical potential of 1,6-naphthyridine derivatives, including this compound, has been a significant area of interest. Lavanya et al. (2021) discussed the anticancer, anti-HIV, antimicrobial, and other therapeutic properties of these compounds (Lavanya et al., 2021). Additionally, Oliveras et al. (2021) reviewed the synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones, a related compound, emphasizing their role as ligands for various receptors in the body (Oliveras et al., 2021).
Anticancer Research
In anticancer research, various studies have evaluated the effectiveness of 1,6-naphthyridine derivatives. For instance, Insuasty et al. (2013) focused on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, finding significant activity against multiple cancer cell lines (Insuasty et al., 2013). Additionally, Hameed (2015) reported on the solvent-free synthesis of 1,6-naphthyridine derivatives, noting their use in cancer chemotherapy (Hameed, 2015).
Green Chemistry Approaches
In the context of green chemistry, Mukhopadhyay et al. (2011) introduced a catalyst-free synthesis of highly functionalized [1,6]-naphthyridines in an aqueous medium, highlighting an eco-friendly approach to their production (Mukhopadhyay, Das, & Butcher, 2011).
Mechanism of Action
Target of Action
4-Chloro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications It is known that naphthyridines, in general, have a wide range of biological applications and can interact with numerous targets .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as anti-human immunodeficiency virus (HIV) agents . The interaction of this compound with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Naphthyridines are known to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Naphthyridines are known to have a wide range of biological applications, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
The safety information for 4-Chloro-1,6-naphthyridine includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . This indicates that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust, mist, gas, or vapors, and contact with skin and eyes .
Future Directions
The future directions for 4-Chloro-1,6-naphthyridine and related compounds are likely to involve further exploration of their synthesis and biological applications. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic and medicinal chemistry fields .
Biochemical Analysis
Biochemical Properties
4-Chloro-1,6-naphthyridine has been found to interact with various biomolecules in biochemical reactions . For instance, it has been reported to have anticancer properties, suggesting that it may interact with enzymes and proteins involved in cell proliferation and survival
Cellular Effects
Given its reported anticancer properties, it is likely that this compound influences cell function in ways that inhibit cell proliferation and promote cell death This may involve impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Properties
IUPAC Name |
4-chloro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOOUFCVWEWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617820 | |
Record name | 4-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-84-3 | |
Record name | 4-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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